9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate 9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16761347
InChI: InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)
SMILES:
Molecular Formula: C26H24N2O3
Molecular Weight: 412.5 g/mol

9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate

CAS No.:

Cat. No.: VC16761347

Molecular Formula: C26H24N2O3

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate -

Specification

Molecular Formula C26H24N2O3
Molecular Weight 412.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Standard InChI InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)
Standard InChI Key TYDUDYNHTCJBHI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a fluorenylmethyl carbamate group linked to a hydroxypropan-2-yl side chain substituted with an indole moiety. The indole group, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a hallmark of biologically active molecules, including neurotransmitters like serotonin. The Fmoc group, a widely used protecting group in peptide synthesis, enhances the molecule’s stability during chemical reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₄N₂O₃
Molecular Weight412.5 g/mol
IUPAC Name9H-fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Canonical SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO
InChIKeyTYDUDYNHTCJBHI-UHFFFAOYSA-N

The stereochemistry and spatial arrangement of functional groups play critical roles in determining its reactivity and interactions with biological targets.

Synthesis and Structural Analogues

Structural Analogues

Comparisons with PubChem CID 10474375, an Fmoc-protected phenylalaninal, reveal shared synthetic strategies . Both compounds utilize the Fmoc group for nitrogen protection, but the indole substitution in the target compound introduces distinct electronic and steric properties, potentially altering its reactivity and biological activity .

Biological Activity and Mechanistic Insights

Receptor Interactions

The indole moiety’s resemblance to tryptophan and serotonin suggests possible interactions with:

  • Serotonin receptors (5-HT): Modulation of neurotransmission or ligand-gated ion channels.

  • Tryptophan hydroxylase (TPH): Influence on serotonin biosynthesis via enzyme inhibition or substrate mimicry.

Computational docking studies of similar molecules predict moderate binding affinities (Kd ∼ 10–100 μM) for 5-HT receptor subtypes, though experimental validation is required.

Enzymatic Stability

The Fmoc group’s hydrophobicity may enhance membrane permeability, while the carbamate linkage could confer resistance to enzymatic degradation compared to ester or amide bonds .

Applications in Research and Industry

Peptide Synthesis

As a protected amino alcohol derivative, this compound could serve as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is cleaved under basic conditions (e.g., piperidine), enabling sequential peptide chain elongation .

Medicinal Chemistry

The indole group’s prevalence in drug candidates (e.g., sumatriptan, ondansetron) positions this compound as a precursor for:

  • Serotonin receptor modulators: Potential antidepressants or anxiolytics.

  • Enzyme inhibitors: Targeting TPH or monoamine oxidase (MAO).

Computational and Experimental Data Gaps

In Vitro Assays

Critical parameters such as IC₅₀ values for receptor binding, cytotoxicity profiles, and metabolic stability remain uncharacterized.

Research Implications and Future Directions

Priority Investigations

  • Synthetic optimization: Developing scalable routes with higher yields (>70%) and fewer byproducts.

  • Biological screening: Testing against 5-HT receptor panels and neuroenzymes.

  • Structure-activity relationship (SAR) studies: Modifying the indole or hydroxypropan-2-yl groups to enhance potency or selectivity.

Collaborative Opportunities

Partnerships with academic institutions or pharmaceutical companies could accelerate translational research, particularly in neuropharmacology .

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